molecular formula C9H9F3O2 B1453386 2-Methoxy-3-(trifluoromethyl)benzyl alcohol CAS No. 1017778-74-3

2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1453386
CAS No.: 1017778-74-3
M. Wt: 206.16 g/mol
InChI Key: AEJHNFSKLDVXOW-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 1017778-74-3 . It has a molecular weight of 206.16 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9F3O2 . The average mass is 206.162 Da and the monoisotopic mass is 206.055466 Da .


Physical and Chemical Properties Analysis

“this compound” is a liquid . The storage temperature is ambient temperature .

Scientific Research Applications

Photocatalytic Oxidation on Titanium Dioxide

Selective photocatalytic oxidation of benzyl alcohol derivatives, including compounds structurally similar to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol, into their corresponding aldehydes has been demonstrated using titanium dioxide under visible light irradiation. This process, which proceeds at high conversion and selectivity, highlights the potential of such compounds in photochemical applications and organic synthesis, particularly in creating surface complexes on TiO2 for selective oxidation reactions (Higashimoto et al., 2009).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of derivatives featuring similar structural motifs to this compound have been reported. These studies provide insights into the structural and electronic characteristics of such compounds, which are valuable for the design and synthesis of new materials and pharmaceutical agents (Liang, 2009).

Trifluoromethylated Compounds from Allyl Alcohols

Research on converting α-(Trifluoromethyl)allyl alcohols into various derivatives, including ethers and azides, through reactions that enhance their reactivity, underscores the versatility of trifluoromethylated compounds in organic synthesis. This work elucidates pathways for generating complex molecules from simple trifluoromethylated precursors, potentially including this compound (Radix-Large et al., 2004).

Properties

IUPAC Name

[2-methoxy-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHNFSKLDVXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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